Cas no 189808-70-6 (NH2-PEG3-C1-Boc)

NH2-PEG3-C1-Boc is a Boc-protected amine-terminated triethylene glycol derivative, serving as a versatile linker in organic synthesis and bioconjugation. Its key features include a Boc-protected primary amine, which offers selective deprotection under mild acidic conditions, and a triethylene glycol (PEG3) spacer that enhances solubility and reduces steric hindrance in coupling reactions. The terminal chloro (C1) group provides reactivity for nucleophilic substitution, enabling efficient conjugation with thiols, amines, or other nucleophiles. This compound is particularly useful in peptide synthesis, drug delivery systems, and polymer chemistry, where controlled functionalization and biocompatibility are critical. The PEG spacer further improves pharmacokinetic properties, making it valuable for biomedical applications.
NH2-PEG3-C1-Boc structure
NH2-PEG3-C1-Boc structure
商品名:NH2-PEG3-C1-Boc
CAS番号:189808-70-6
MF:C12H25NO5
メガワット:263.330604314804
MDL:MFCD30730374
CID:3046782
PubChem ID:87214787

NH2-PEG3-C1-Boc 化学的及び物理的性質

名前と識別子

    • Amino-PEG3-CH2CO2-t-butyl ester
    • NH2-PEG3-C1-Boc
    • H2N-PEG3-CH2COOtBu
    • tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
    • tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate
    • tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate
    • H2N-PEG3-CH2COO-tBu
    • Amino-PEG3-CH2CO2-t-butylester
    • BP-23620
    • 189808-70-6
    • C70798
    • Amine-PEG3-CH2COOtBu
    • CS-0100052
    • SY265035
    • AKOS037649500
    • EN300-7385421
    • HY-128801
    • BT-0130
    • MFCD30730374
    • SCHEMBL1232223
    • DA-50418
    • MDL: MFCD30730374
    • インチ: 1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3
    • InChIKey: OTTHWLFOQWLZKB-UHFFFAOYSA-N
    • ほほえんだ: O(C(COCCOCCOCCN)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 263.17327290 g/mol
  • どういたいしつりょう: 263.17327290 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 12
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • ぶんしりょう: 263.33
  • トポロジー分子極性表面積: 80

NH2-PEG3-C1-Boc 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-128801-100mg
NH2-PEG3-C1-Boc
189808-70-6 ≥98.0%
100mg
¥384 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NL567-50mg
NH2-PEG3-C1-Boc
189808-70-6 95% GC
50mg
226.0CNY 2021-07-10
Key Organics Ltd
BT-0130-1G
tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate
189808-70-6 >95%
1g
2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932331-100mg
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
189808-70-6 95%(GC)
100mg
¥315.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932331-1g
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
189808-70-6 95%(GC)
1g
¥1,422.00 2022-09-28
abcr
AB555821-1 g
H2N-PEG3-CH2COO-tBu, 95%; .
189808-70-6 95%
1g
€399.00 2023-06-14
Bestfluorodrug
YFL00174-1.0g
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
189808-70-6 97%
1.0g
¥1500 2023-01-04
Bestfluorodrug
YFL00174-10.0g
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
189808-70-6 97%
10.0g
¥7500 2023-01-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170692-1g
NH2-PEG3-C1-Boc
189808-70-6 98%
1g
¥1730.00 2023-11-21
Chemenu
CM339281-1g
NH2-PEG3-C1-Boc
189808-70-6 95%+
1g
$*** 2023-03-29

NH2-PEG3-C1-Boc 関連文献

NH2-PEG3-C1-Bocに関する追加情報

Professional Introduction to NH2-PEG3-C1-Boc (CAS No. 189808-70-6)

The compound NH2-PEG3-C1-Boc, with the CAS number 189808-70-6, represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This molecule, featuring a primary amine group (NH2) linked to a triethylene glycol (PEG3) chain terminated with a Boc-protected carbon (C1-Boc), has garnered considerable attention due to its versatile applications in drug development and molecular design.

The incorporation of the polyethylene glycol (PEG) moiety into the molecular structure is a strategic choice that enhances the pharmacokinetic properties of therapeutic agents. PEGylation, the process of covalently binding PEG chains to biomolecules, is widely employed to improve solubility, reduce immunogenicity, and prolong circulation time in biological systems. The NH2-PEG3-C1-Boc compound exemplifies this approach by providing a stable and functional platform for further chemical modifications.

The Boc (tert-butoxycarbonyl) protection on the terminal carbon (C1) serves as a critical safeguard in synthetic chemistry, allowing for selective deprotection under mild acidic conditions. This feature is particularly valuable in multi-step synthetic routes where orthogonal protection strategies are required. The primary amine group (NH2) further extends the utility of this compound by enabling coupling reactions with carboxylic acids, aldehydes, and other electrophiles through amide bond formation.

In recent years, NH2-PEGn-X type compounds have been extensively studied for their potential in nanomedicine and targeted drug delivery systems. The PEG chain acts as a steric barrier, preventing non-specific interactions with biological components while maintaining structural integrity. For instance, studies have demonstrated the efficacy of PEGylated peptides in reducing renal clearance and enhancing bioavailability. The NH2-PEG3-CBoc compound aligns with these trends by offering a well-defined structure for such applications.

The Boc protection on the terminal carbon also facilitates the synthesis of complex peptidomimetics and protease-resistant analogs. In drug discovery, protecting groups are essential tools for controlling reaction pathways and ensuring high yields. The stability provided by the Boc group allows chemists to manipulate other functional groups on the molecule without unwanted side reactions. This level of control is particularly important in medicinal chemistry where precision is paramount.

The triethylene glycol (PEG3) segment contributes to the hydrophilicity of NH2-PEG3-C, making it an excellent candidate for aqueous-based formulations. Hydrophilic polymers enhance solubility and compatibility with biological fluids, which is crucial for injectable drugs and biopharmaceuticals. Furthermore, PEG chains can influence self-assembly processes, leading to the formation of micelles or nanoparticles that encapsulate therapeutic agents.

<0xE1><0xB5><0xA3>0xE1><0xB5><0xA3><0xE1><0xB5><0xA4>0xE1><0xB5><0xA4>. Techniques such as solid-phase peptide synthesis (SPPS) and automated parallel synthesis have streamlined the production process while maintaining high purity standards. These innovations not only reduce production costs but also accelerate research timelines in drug development pipelines.

The potential applications of NH_2-PEG_3-C_1-Boc extend beyond pharmaceuticals into diagnostic imaging and regenerative medicine. Researchers are exploring its use as a linker molecule in antibody-drug conjugates (ADCs), where targeted delivery is critical for maximizing therapeutic efficacy while minimizing systemic toxicity. The stability provided by the Boc group ensures that the linker remains intact until it reaches its intended target site.

In conclusion, NH_2-PEG_3-C_1-Boc represents a versatile building block with broad utility across multiple domains of chemical biology and medicine. Its combination of functional groups—primary amine for coupling reactions, PEG chain for hydrophilicity and steric shielding—and Boc protection for synthetic control makes it an invaluable asset in modern drug design strategies. As research continues to uncover new applications for this compound class, its significance is expected to grow further within both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:189808-70-6)NH2-PEG3-C1-Boc
A905925
清らかである:99%
はかる:5g
価格 ($):577.0